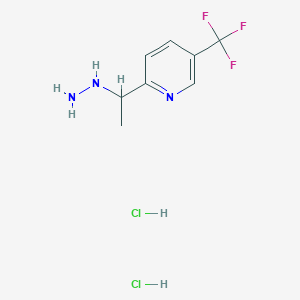![molecular formula C17H16Cl2FNO3 B2476853 2-(2,4-二氯苯氧基)-N-[2-(4-氟苯氧基)乙基]丙酰胺 CAS No. 1105227-59-5](/img/structure/B2476853.png)
2-(2,4-二氯苯氧基)-N-[2-(4-氟苯氧基)乙基]丙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Molecular Structure Analysis
The molecular structure of this compound would likely be complex, given the presence of dichlorophenoxy and fluorophenoxy groups. These groups are likely to influence the overall shape and properties of the molecule .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its constituent groups .
科学研究应用
合成和化学性质
研究重点是相关化合物的合成和表征,目的是探索它们的化学性质和潜在应用。例如,除草剂 quizalofopethyl 的氟代类似物,2-[4-(3-氟-2-喹喔啉氧基)苯氧基]丙酸乙酯的合成,展示了不断努力开发具有改进的功效和环境特性的新化学物质。这些合成通常涉及多个步骤,目的是了解结构修饰与生物活性或环境行为之间的相互作用 (Makino & Yoshioka, 1987).
环境影响和生物降解
与 2-(2,4-二氯苯氧基)-N-[2-(4-氟苯氧基)乙基]丙酰胺相关的化学物质的环境影响,特别是它们的降解和生物修复,一直是广泛研究的主题。关于降解苯氧基除草剂(例如 2,4-二氯苯氧基乙酸 (2,4-D))的生物制剂的研究,突出了理解和提高这些化合物的生物降解性的重要性。微生物在自然降解过程中发挥着至关重要的作用,为减轻环境污染提供了潜在途径 (Serbent et al., 2019).
除草剂应用和作用方式
除草剂的开发和优化代表了 2-(2,4-二氯苯氧基)-N-[2-(4-氟苯氧基)乙基]丙酰胺等化合物的应用的重要领域。研究这些化合物的作用方式,包括它们对植物生理的影响和对特定途径的抑制,对于开发更有效和选择性的除草剂至关重要。研究已经检查了类似化合物对各种植物物种的生理影响,提供了它们在农业中用于控制杂草的潜在用途的见解,同时最大程度地减少对作物的な影响 (Shimabukuro et al., 1978).
毒理学研究和安全性评估
毒理学研究和安全性评估是 2-(2,4-二氯苯氧基)-N-[2-(4-氟苯氧基)乙基]丙酰胺等化学物质研究的重要方面。调查这些化合物的潜在健康风险和环境安全性对于法规遵从性和确保公共卫生至关重要。该领域的研究所涉及评估这些化学物质的致癌性、诱变性和总体毒理学特征,为安全使用和处理指南提供信息 (Ibrahim et al., 1991).
作用机制
Target of Action
It is structurally similar to 2,4-dichlorophenoxyacetic acid (2,4-d), a well-known synthetic auxin . Auxins are a class of plant hormones that play a crucial role in the coordination of many growth and behavioral processes in the plant’s life cycle .
Mode of Action
As a synthetic auxin, 2-(2,4-dichlorophenoxy)-N-[2-(4-fluorophenoxy)ethyl]propanamide likely mimics the action of natural auxins. It is absorbed by the plant’s leaves and transported to the meristematic tissues, where it induces uncontrolled and unsustainable growth, leading to curling of stems, wilting of leaves, and eventually, plant death .
Biochemical Pathways
The compound affects the auxin signaling pathway, which regulates various aspects of plant growth and development. By mimicking natural auxins, it disrupts the normal balance of hormones in the plant, leading to abnormal growth patterns .
Pharmacokinetics
Similar to 2,4-d, it is likely to be poorly soluble in water but soluble in most organic solvents . This solubility profile can affect its bioavailability and distribution within the plant.
Result of Action
The result of the compound’s action is the disruption of normal plant growth, leading to abnormal growth patterns and eventually plant death . This makes it effective as a herbicide, particularly against broadleaf weeds .
Action Environment
Environmental factors such as temperature, humidity, and soil composition can influence the compound’s action, efficacy, and stability. For instance, its solubility in water suggests that it might be less effective in dry conditions. Additionally, its stability under normal temperatures suggests that it might be less effective in extremely hot or cold conditions .
安全和危害
未来方向
属性
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[2-(4-fluorophenoxy)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2FNO3/c1-11(24-16-7-2-12(18)10-15(16)19)17(22)21-8-9-23-14-5-3-13(20)4-6-14/h2-7,10-11H,8-9H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJAIUJNDVLQAAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCOC1=CC=C(C=C1)F)OC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[[4-[6-(4-Chlorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2476771.png)


![N-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)-N,6-dimethyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2476776.png)
![N-ethyl-1-{[5-(4-methoxybenzoyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B2476777.png)
![5-Bromo-2-[1-(2-ethoxyphenyl)sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B2476780.png)
![N1-(2,3-dimethylphenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2476782.png)



![N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinolin-2-yl)sulfanyl]acetamide](/img/structure/B2476787.png)

